molecular formula C15H10ClN3O2 B14999431 N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B14999431
M. Wt: 299.71 g/mol
InChI Key: WOPXABCHSKUMED-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core substituted with a chlorine atom at position 7 and a benzamide group at position 2. The chlorine substituent enhances electrophilicity and may improve binding to biological targets, while the benzamide moiety provides structural diversity for modulating pharmacokinetic properties .

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-(7-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-7-13-17-8-12(15(21)19(13)9-11)18-14(20)10-4-2-1-3-5-10/h1-9H,(H,18,20)

InChI Key

WOPXABCHSKUMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrido-Pyrimidine Core) Benzamide Modifications Key Findings
Target Compound : N-(7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 7-Cl, 4-oxo None (plain benzamide) Baseline activity; serves as a reference for halogenated analogs .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 2,7-dimethyl, 4-oxo None Methyl groups enhance metabolic stability but reduce electrophilicity compared to chloro derivatives .
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide 7-Cl, 2-methyl, 4-oxo 2,6-difluoro Fluorination increases lipophilicity (logP +0.5 vs. target compound) and binding affinity to kinase targets .
4-Chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 4-oxo, no core substituents 4-Cl Chlorine on benzamide improves π-π stacking with aromatic residues in enzyme active sites .
N-{2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide 2,7-dimethyl, 4-oxo 4-F Fluorine enhances bioavailability (oral AUC 1.8× higher than target compound) due to reduced first-pass metabolism .
5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 2-methyl, 4-oxo 5-Cl, 2-OCH₃ Methoxy group introduces steric hindrance, reducing binding to bulkier targets but improving selectivity for serine proteases .

Key Insights from Comparative Studies

Halogen Effects :

  • Chlorine at position 7 (core) enhances electrophilicity and target engagement, as seen in kinase inhibition assays .
  • Fluorine on benzamide improves lipophilicity and membrane permeability, critical for CNS-targeting agents .

Substituent Positioning :

  • Methyl groups (e.g., at position 2 or 7) reduce reactivity but increase metabolic stability. For example, 2,7-dimethyl analogs show 40% longer plasma half-life in rodent models .
  • Methoxy or tert-butyl groups on benzamide introduce steric or electronic effects, altering target selectivity .

Biological Activity Trends: Compounds with dual halogenation (e.g., 7-Cl on core + 2,6-F on benzamide) exhibit synergistic effects in cancer cell line assays (IC₅₀ ≤ 1 μM vs. 5 μM for non-halogenated analogs) . Unsubstituted benzamide derivatives (e.g., the target compound) are less potent but serve as versatile intermediates for further derivatization .

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